molecular formula C16H23ClN2O B3113676 N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea CAS No. 197171-02-1

N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea

Cat. No.: B3113676
CAS No.: 197171-02-1
M. Wt: 294.82 g/mol
InChI Key: ZPOGIWAFVKKOKT-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a cyclohexyl group, and an isopropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea typically involves the reaction of 4-chloroaniline with cyclohexyl isocyanate and isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloroaniline is reacted with cyclohexyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.

    Step 2: The resulting intermediate is then reacted with isopropyl isocyanate under similar conditions to yield N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea.

Industrial Production Methods

In industrial settings, the production of N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea can be compared with other urea derivatives, such as:

    N’-(4-bromophenyl)-N-cyclohexyl-N-isopropylurea: Similar structure but with a bromine atom instead of chlorine.

    N’-(4-chlorophenyl)-N-cyclohexyl-N-methylurea: Similar structure but with a methyl group instead of an isopropyl group.

    N’-(4-chlorophenyl)-N-cyclohexyl-N-ethylurea: Similar structure but with an ethyl group instead of an isopropyl group.

The uniqueness of N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclohexyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-12(2)19(15-6-4-3-5-7-15)16(20)18-14-10-8-13(17)9-11-14/h8-12,15H,3-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOGIWAFVKKOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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